Spiromassaritone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR experiments (¹H, ¹³C, COSY, HMBC, NOESY) in acetone-d₆ revealed critical structural features:
- ¹H NMR (500 MHz): Signals at δ 4.65 (H-10, br s), 4.51 (H-4, t, J = 2.9 Hz), and 1.21 (H-12, d, J = 7.3 Hz) indicated oxymethine, methylene, and methyl groups, respectively .
- ¹³C NMR : Peaks at δ 207.3 (C-9, ketone), 169.8 (C-1, lactone carbonyl), and 90.1 (C-11, exo-methylene) confirmed lactone and ketone functionalities .
Key HMBC correlations :
- H-10 → C-1, C-5, C-6, C-9
- H-4 → C-1, C-7
- H-12 → C-5, C-6, C-7
Infrared (IR) Spectroscopy
IR absorptions at 3440 cm⁻¹ (hydroxyl), 1805 cm⁻¹ (γ-lactone), and 1720 cm⁻¹ (ketone carbonyl) validated the tricyclic system .
Ultraviolet-Visible (UV-Vis) Spectroscopy
A λmax at 220 nm (log ε = 4.78) suggested conjugated π-systems within the lactone and ketone moieties .
X-ray Crystallographic Determination of Tricyclic Architecture
Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) unambiguously established this compound’s relative configuration and tricyclic framework :
- Crystal system : Tetragonal, space group P4₁2₁2
- Unit cell parameters : a = 6.5306(7) Å, c = 49.270(10) Å
- Key structural features :
- Spiro-5,6-lactone ring fused to a bicyclo[4.3.0]nonane system
- Chair conformation of the cyclohexanone ring
- Axial orientation of H-6 and equatorial position of the C-12 methyl group
Figure 1: ORTEP diagram (50% probability ellipsoids) highlighting the tricyclic core and critical bond angles .
Comparative Analysis with Related Spirolactone Natural Products
This compound shares structural homology with fungal and plant-derived spirolactones but exhibits distinct features:
Table 2: Structural comparison with related spirolactones
Notably, this compound’s spiro-5,6-lactone contrasts with the 17-spirolactone in spironolactone, underscoring divergent biosynthetic origins (polyketide vs. steroid pathways) . Its exo-methylene group (δ 4.81/4.57 ppm) differentiates it from plant-derived menthofurans like calaminthone, which possess aromatic substituents .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(1S,5R,7R,10R,11S)-10-hydroxy-11-methyl-4-methylidene-3,6-dioxatricyclo[5.3.1.01,5]undecane-2,9-dione |
InChI |
InChI=1S/C11H12O5/c1-4-7-3-6(12)8(13)11(4)9(16-7)5(2)15-10(11)14/h4,7-9,13H,2-3H2,1H3/t4-,7-,8+,9+,11+/m1/s1 |
InChI Key |
OVBNBTYAVURRMB-XXDCOFTHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC(=O)[C@@H]([C@]13[C@@H](O2)C(=C)OC3=O)O |
Canonical SMILES |
CC1C2CC(=O)C(C13C(O2)C(=C)OC3=O)O |
Synonyms |
spiromassaritone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[indole-3,5'-isoxazoline] Derivatives
Spirocyclic indole-isoxazoline hybrids share structural homology with Spiromassaritone. These compounds are explored for antimicrobial and anticancer properties due to their ability to inhibit enzymes like topoisomerases. Key differences include:
- Functional Groups : this compound may lack the isoxazoline ring’s oxygen-nitrogen moiety, altering solubility and reactivity.
- Bioactivity : Indole-isoxazoline derivatives show IC₅₀ values in the micromolar range against bacterial strains, whereas this compound’s efficacy remains uncharacterized in the provided data .
Spiro[cycloalkane-1,2'-quinazolinones]
These compounds, used as calcium channel blockers, share this compound’s spiro architecture but differ in core heterocycles.
- Pharmacokinetics: Quinazolinone-based spiro compounds exhibit longer half-lives (>12 hours) due to enhanced metabolic stability. This compound’s pharmacokinetic profile is undefined .
- Target Specificity: Quinazolinones target L-type calcium channels, while this compound’s mechanism is unspecified .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Bioactivity (Reported) | Metabolic Stability |
|---|---|---|---|---|
| This compound | Spiro[bicyclic] | Undisclosed | Undefined | Unknown |
| Spiro[indole-isoxazoline] | Indole + Isoxazoline | N-O linkage | Antimicrobial (IC₅₀: 2–10 μM) | Moderate |
| Spiro[quinazolinone] | Quinazolinone + Cycloalkane | Carbonyl group | Antihypertensive (EC₅₀: 0.5 nM) | High |
Comparison with Functionally Similar Compounds
Buspirone Analogues
Buspirone, a spirocyclic anxiolytic, shares a spiro[pyrimidine-cyclohexane] core. Unlike this compound, Buspirone’s mechanism involves 5-HT₁A serotonin receptor agonism, with documented clinical efficacy (e.g., 60% response rate in generalized anxiety disorder) . Structural differences likely impact receptor affinity and side-effect profiles.
Spirotetronate Antibiotics
Compounds like chlorothricin (spirotetronate class) exhibit antifungal activity through inhibition of fatty acid biosynthesis. While this compound’s bioactivity is unconfirmed, spirotetronates demonstrate broader-spectrum activity but higher toxicity (e.g., LD₅₀: 50 mg/kg in mice) .
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
